Seco Rapamycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

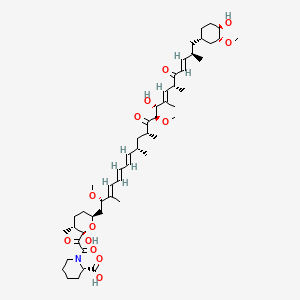

Molecular Formula |

C51H79NO13 |

|---|---|

Molecular Weight |

914.2 g/mol |

IUPAC Name |

(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |

InChI |

InChI=1S/C51H79NO13/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60)/b13-11+,16-12+,23-19+,33-17+,36-28+/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-/m1/s1 |

InChI Key |

ZAVMPSVOEQNVCP-FWSQOCJKSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC |

Canonical SMILES |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Seco-Rapamycin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (also known as Sirolimus) is a macrolide lactone originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Its potent immunosuppressive and antiproliferative properties have led to its widespread use in preventing organ transplant rejection and in the treatment of certain cancers. The complex structure of rapamycin, however, makes it susceptible to degradation under various conditions. One of the primary degradation products is seco-rapamycin, a ring-opened form resulting from the hydrolysis of the lactone ester bond.[2][3] While exhibiting significantly reduced immunosuppressive activity compared to its parent compound, seco-rapamycin has been shown to possess other biological activities, including the ability to inhibit the proteasome.[4] Understanding the formation, isolation, and characterization of seco-rapamycin is crucial for the quality control of rapamycin-based pharmaceuticals and for the exploration of its unique biological profile. This technical guide provides an in-depth overview of the discovery, isolation protocols, and detailed characterization of seco-rapamycin.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of seco-rapamycin is essential for its identification and characterization. The following tables summarize key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₅₁H₇₉NO₁₃ | [5] |

| Molecular Weight | 914.17 g/mol | |

| Monoisotopic Mass | 913.55514157 Da | |

| CAS Number | 147438-27-5 | |

| Appearance | Crystalline solid | |

| λmax | 277, 289 nm |

Table 1: Physicochemical Properties of Seco-Rapamycin. This table outlines the fundamental chemical and physical characteristics of the seco-rapamycin molecule.

| Solvent | Solubility | Reference |

| DMSO | Soluble (46 mg/mL) | |

| Ethanol | Soluble (25 mg/mL) | |

| Methanol | Soluble | |

| PBS (pH 7.2) | 5 mg/mL |

Table 2: Solubility of Seco-Rapamycin. This table provides the solubility of seco-rapamycin in various common laboratory solvents.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structural elucidation of seco-rapamycin relies heavily on NMR spectroscopy. The following table provides the ¹H and ¹³C NMR chemical shifts for seco-rapamycin, as reported in the supplementary material of Il'ichev et al., 2007.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 171.1 | - |

| 2 | 59.8 | 4.45 (m) |

| 3 | 35.1 | 1.80 (m), 1.65 (m) |

| 4 | 26.9 | 1.60 (m) |

| 5 | 21.8 | 1.75 (m) |

| 6 | 46.1 | 3.45 (m), 3.05 (m) |

| 8 | 208.9 | - |

| 9 | 213.5 | - |

| 10 | 98.6 | 4.15 (d, 9.5 Hz) |

| ... | ... | ... |

Table 3: ¹H and ¹³C NMR Chemical Shifts of Seco-Rapamycin. This table presents a partial list of the assigned chemical shifts for the proton and carbon atoms in the seco-rapamycin structure. A complete list can be found in the cited reference.

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and for structural analysis through fragmentation patterns.

| Ionization Mode | Ion | m/z | Reference |

| ESI (-) | [M-H]⁻ | 912.6 | |

| ESI (+) | [M+Na]⁺ | 936.6 |

Table 4: Mass Spectrometry Data for Seco-Rapamycin. This table shows the observed mass-to-charge ratios for the deprotonated and sodiated molecular ions of seco-rapamycin. A detailed fragmentation analysis of seco-rapamycin has not been extensively published; however, the fragmentation of rapamycin and its derivatives typically involves cleavages within the macrolide ring, providing structural information.

Experimental Protocols

Protocol 1: Base-Catalyzed Degradation of Rapamycin to Seco-Rapamycin

This protocol describes a method for the controlled degradation of rapamycin to produce seco-rapamycin based on the findings of Il'ichev et al., 2007.

Materials:

-

Rapamycin

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Deionized water

-

Sodium hydroxide (NaOH)

-

0.22 µm syringe filters

-

HPLC vials

Procedure:

-

Preparation of Rapamycin Stock Solution: Prepare a stock solution of rapamycin in acetonitrile at a concentration of 1 mg/mL.

-

Preparation of Reaction Buffers:

-

Neutral pH condition: Prepare aqueous solutions of ammonium acetate at concentrations of 33.9 mM and 339 mM.

-

Basic pH condition: Prepare an aqueous solution of NaOH (e.g., pH 12.2).

-

-

Initiation of Degradation:

-

In an HPLC vial, mix the rapamycin stock solution with the desired reaction buffer in a 30:70 (v/v) ratio of acetonitrile to aqueous buffer. For example, to a 300 µL aliquot of the rapamycin stock solution, add 700 µL of the ammonium acetate or NaOH solution.

-

The final concentration of ammonium acetate in the reaction mixture will be approximately 23.7 mM and 237 mM, respectively.

-

-

Incubation:

-

Tightly cap the vials and protect them from light by wrapping them in aluminum foil.

-

Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specified duration. The reaction progress can be monitored over time by HPLC analysis. For significant conversion to seco-rapamycin under neutral conditions, incubation for several days to weeks may be necessary. The degradation is significantly faster under basic conditions.

-

-

Sample Analysis:

-

At desired time points, withdraw an aliquot of the reaction mixture.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.

-

Analyze the sample by HPLC as described in Protocol 2.

-

Kinetic Data: The degradation of rapamycin to seco-rapamycin follows pseudo-first-order kinetics. The apparent half-life of rapamycin in a 30/70 (v/v) acetonitrile/water solution containing 23.7 mM ammonium acetate is approximately 890 hours, while in a solution with 237 mM ammonium acetate, the half-life is around 200 hours. In a highly basic solution (pH 12.2), the half-life is reduced by approximately three orders of magnitude.

Protocol 2: HPLC-Based Isolation and Purification of Seco-Rapamycin

This protocol outlines a general method for the analytical separation and preparative isolation of seco-rapamycin from a rapamycin degradation mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Materials:

-

HPLC system with a UV detector and fraction collector

-

Reversed-phase C18 or C8 column (e.g., 5 µm particle size, 4.6 x 150 mm for analytical or a larger dimension for preparative scale)

-

Acetonitrile (HPLC grade)

-

Tetrahydrofuran (THF, HPLC grade)

-

Water (HPLC grade)

-

Formic acid or trifluoroacetic acid (TFA)

-

Rapamycin degradation mixture (from Protocol 1)

Analytical HPLC Method:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Chromatographic Conditions:

-

Column: C18 or C8, 5 µm, 4.6 x 150 mm.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35-40°C.

-

Detection Wavelength: 278 nm.

-

Injection Volume: 10-20 µL.

-

Gradient Program: A linear gradient from 50% B to 90% B over 25 minutes can be used as a starting point. The elution order of rapamycin and seco-rapamycin can be influenced by the organic modifier used (acetonitrile vs. THF).

-

-

Analysis: Inject the filtered degradation mixture and monitor the chromatogram. Seco-rapamycin typically elutes as one or more peaks, and its identity can be confirmed by mass spectrometry.

Preparative HPLC for Isolation:

-

Scale-Up: The analytical method is scaled up for a preparative column. The flow rate and injection volume are adjusted according to the column dimensions.

-

Fraction Collection: The eluent corresponding to the seco-rapamycin peak(s) is collected using a fraction collector.

-

Solvent Evaporation: The collected fractions are pooled, and the organic solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

Lyophilization: The remaining aqueous solution is lyophilized to obtain seco-rapamycin as a solid.

-

Purity Assessment: The purity of the isolated seco-rapamycin is assessed using the analytical HPLC method.

Signaling Pathways and Visualizations

Rapamycin exerts its biological effects by forming a complex with the immunophilin FKBP12. This complex then binds to and inhibits the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Seco-rapamycin, due to its altered conformation, has a significantly reduced affinity for this complex and does not effectively inhibit mTOR.

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cell signaling.

Caption: Simplified mTOR signaling pathway.

Experimental Workflow for Seco-Rapamycin Isolation

The following diagram outlines the general workflow for the production and isolation of seco-rapamycin from rapamycin.

Caption: Workflow for seco-rapamycin isolation.

Logical Relationship of Rapamycin and Seco-Rapamycin

This diagram illustrates the chemical relationship between rapamycin and its primary degradation product, seco-rapamycin.

Caption: Formation of seco-rapamycin from rapamycin.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of seco-rapamycin, a primary degradation product of rapamycin. The detailed experimental protocols for its formation and purification, along with the summarized quantitative data and visual representations of relevant pathways and workflows, are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of seco-rapamycin is paramount for ensuring the stability and quality of rapamycin-based therapeutics and for exploring the potential biological activities of this unique ring-opened macrolide. Further research into the detailed mass fragmentation patterns and a broader investigation into its biological effects beyond mTOR inhibition will continue to enhance our knowledge of this important molecule.

References

A Comprehensive Technical Guide to the Spectroscopic Data and Characterization of Seco-Rapamycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and characterization of seco-rapamycin, a principal degradation product of the immunosuppressant and mTOR inhibitor, rapamycin. Understanding the physicochemical properties and spectral characteristics of seco-rapamycin is crucial for the development, stability testing, and quality control of rapamycin-based therapeutics.

Introduction to Seco-Rapamycin

Seco-rapamycin is the ring-opened derivative of rapamycin, formed through the hydrolysis of the lactone group in the macrocyclic structure of the parent compound.[1][2] This structural alteration significantly impacts its biological activity, with seco-rapamycin exhibiting markedly reduced immunosuppressive potency and a diminished ability to inhibit the mTOR (mammalian target of rapamycin) signaling pathway compared to rapamycin.[2][3][4] Despite its reduced activity, the characterization of seco-rapamycin is of paramount importance as it is a key impurity and degradation product that needs to be monitored in pharmaceutical formulations of rapamycin.

Physicochemical Properties

A summary of the fundamental physicochemical properties of seco-rapamycin is presented in the table below.

| Property | Value (Free Acid) | Value (Sodium Salt) | Reference(s) |

| Chemical Name | (S)-1-(2-((2R,3R,6S)-2-hydroxy-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl)-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid | Not Applicable | |

| Synonyms | Seco-Sirolimus, Secorapamycin A | Secorapamycin A monosodium | |

| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₈NNaO₁₃ | |

| Molecular Weight | 914.2 g/mol | ~936.15 g/mol | |

| CAS Number | 147438-27-5 | 148554-65-8 |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of seco-rapamycin.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for the structural elucidation of seco-rapamycin, confirming the cleavage of the macrocyclic ring.

| Nucleus | Solvent | Key Chemical Shifts (δ) and Observations | Reference(s) |

| ¹H NMR | DMSO-d₆ | - δ 4.2 ppm: Attributed to the C-14 hydroxyl group.- Absence of signals corresponding to the intact macrocyclic ester confirms ring-opening. | |

| ¹³C NMR | DMSO-d₆ | - δ 172 ppm: Characteristic of the sodium carboxylate group. | |

| 2D NMR | DMSO-d₆ | - Heteronuclear Single Quantum Coherence (HSQC) experiments can be used to confirm proton-carbon connectivity. |

3.2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of seco-rapamycin.

| Ionization Mode | Key m/z Ratios and Observations | Reference(s) |

| Electrospray Ionization (ESI) | - Negative Ion Mode: [M-H]⁻ at m/z 912.6- Positive Ion Mode (Sodium Salt): [M+Na]⁺ at m/z 936.6- Tandem MS (MS/MS) provides characteristic fragmentation patterns for structural confirmation. |

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated system within the seco-rapamycin molecule.

| Solvent | λmax | Reference(s) |

| Not Specified | 277 nm, 289 nm |

3.4. Infrared (IR) Spectroscopy

While specific peak assignments for seco-rapamycin are not extensively reported in the public domain, IR spectroscopy is a valuable technique for identifying functional groups and is often included in a comprehensive Certificate of Analysis. In situ IR has been utilized to monitor the synthesis of rapamycin derivatives, highlighting its utility in tracking chemical transformations.

Experimental Protocols

The characterization of seco-rapamycin relies on a combination of chromatographic separation and spectroscopic analysis.

4.1. High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

HPLC is the primary method for separating seco-rapamycin from rapamycin and other degradation products. A typical experimental setup is outlined below.

-

Column: Reversed-phase C8 or C18 column.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. The pH of the mobile phase can influence the retention and separation of seco-rapamycin.

-

Detection: UV detection at the λmax of seco-rapamycin (277 nm and 289 nm).

-

Flow Rate: Typically around 1 mL/min.

-

Temperature: Column temperature may be controlled to ensure reproducibility.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Coupling HPLC with mass spectrometry allows for the definitive identification and sensitive quantification of seco-rapamycin.

-

Chromatography: An HPLC system as described above is used for separation.

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Mass Analysis: A mass spectrometer (e.g., quadrupole, time-of-flight) is used to detect the molecular ions and fragmentation patterns of the eluting compounds.

Signaling Pathways and Biological Activity

While rapamycin is a potent inhibitor of the mTOR signaling pathway, a critical regulator of cell growth and proliferation, seco-rapamycin demonstrates significantly reduced activity in this regard. It poorly activates mTOR. However, some evidence suggests that seco-rapamycin may mimic rapamycin's ability to inhibit the proteasome.

Below is a simplified diagram of the mTOR signaling pathway, which is the primary target of rapamycin.

Caption: Simplified mTOR signaling pathway and the inhibitory action of rapamycin.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of seco-rapamycin.

Caption: Workflow for the isolation and characterization of seco-rapamycin.

Conclusion

The comprehensive characterization of seco-rapamycin through a combination of chromatographic and spectroscopic techniques is essential for ensuring the quality, safety, and efficacy of rapamycin-containing pharmaceutical products. This guide provides the foundational spectroscopic data and experimental approaches necessary for researchers and drug development professionals working with this important macrolide.

References

Unveiling the Enigma: An In-depth Technical Guide to the mTOR-Independent Biological Activity of Seco-Rapamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seco-Rapamycin, the ring-opened metabolite of the well-characterized mTOR inhibitor Rapamycin, presents a compelling case for exploring biological activities independent of the canonical mTOR signaling pathway. While traditionally viewed as an inactive byproduct of Rapamycin degradation, emerging evidence demonstrates that Seco-Rapamycin possesses distinct biological functions, most notably the allosteric inhibition of the 20S proteasome. This guide provides a comprehensive technical overview of the mTOR-independent activities of Seco-Rapamycin, with a central focus on its interaction with the proteasome. It includes a detailed summary of quantitative data, experimental protocols for assessing its activity, and visualizations of the key signaling pathways and experimental workflows. This document aims to equip researchers and drug development professionals with the foundational knowledge required to investigate the therapeutic potential of Seco-Rapamycin beyond the shadow of its famous parent compound.

Introduction: Beyond mTOR Inhibition

Rapamycin (also known as Sirolimus) is a potent immunosuppressant and anti-proliferative agent that functions primarily through the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial regulator of cell growth and metabolism. Its clinical applications are extensive, ranging from preventing organ transplant rejection to treating certain cancers. The primary degradation product of Rapamycin is Seco-Rapamycin, a metabolite in which the macrolide ring has been hydrolyzed. For a considerable time, Seco-Rapamycin was largely dismissed as an inactive metabolite with no significant biological activity.

However, pioneering research has revealed that Seco-Rapamycin exhibits biological functions that are entirely independent of mTOR. The most significant of these is the allosteric inhibition of the 20S proteasome, the catalytic core of the ubiquitin-proteasome system responsible for degrading the majority of intracellular proteins. This discovery opens up new avenues for research and potential therapeutic applications for a compound that has been historically overlooked. This guide will delve into the core of Seco-Rapamycin's mTOR-independent activity, providing the technical details necessary for its further exploration. While the primary focus is on proteasome inhibition due to the availability of robust data, the potential for other mTOR-independent effects, though less explored, remains an open area of investigation.

Quantitative Data: The Inhibitory Profile of Seco-Rapamycin on the 20S Proteasome

The inhibitory activity of Seco-Rapamycin on the peptidase activities of the 20S proteasome has been quantified, demonstrating its potential as a modulator of this critical cellular machinery. The following table summarizes the 50% inhibitory concentrations (IC50) of Seco-Rapamycin against the three major peptidase activities of the proteasome: chymotrypsin-like (ChT-L), peptidyl-glutamyl peptide-hydrolyzing (PGPH), and trypsin-like (T-L). For comparison, data for Rapamycin are also included.

| Compound | Chymotrypsin-like (ChT-L) Activity IC50 (µM) | PGPH Activity IC50 (µM) | Trypsin-like (T-L) Activity |

| Seco-Rapamycin | ~20 | ~5.3 | Activation (Bmax: ~77%) |

| Rapamycin | ~1.9 | ~0.4 | Activation (Bmax: ~40%) |

Data Interpretation:

-

Seco-Rapamycin inhibits the chymotrypsin-like and PGPH activities of the 20S proteasome at low micromolar concentrations.

-

Notably, the potency of Seco-Rapamycin is lower than that of its parent compound, Rapamycin, for both ChT-L and PGPH activities.

-

Interestingly, both Seco-Rapamycin and Rapamycin exhibit an activating effect on the trypsin-like activity of the proteasome.

Signaling Pathway: Allosteric Inhibition of the 20S Proteasome

Seco-Rapamycin's inhibition of the proteasome is not mediated by direct binding to the active sites. Instead, it functions as an allosteric inhibitor, binding to a site on the α-rings of the 20S proteasome core particle. This binding event induces a conformational change that is transmitted to the catalytic β-subunits, thereby modulating their peptidase activities.

Experimental Protocols: Assessing Proteasome Inhibition

The following protocol outlines a standard in-solution peptidase activity assay to determine the inhibitory effect of Seco-Rapamycin on the chymotrypsin-like activity of the 20S proteasome.

4.1. Materials

-

Purified human 20S proteasome

-

Seco-Rapamycin

-

Fluorogenic peptide substrate for chymotrypsin-like activity: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

DMSO (for dissolving compounds)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

4.2. Experimental Workflow

4.3. Detailed Procedure

-

Compound Preparation: Prepare a stock solution of Seco-Rapamycin in DMSO. Create a serial dilution in DMSO to achieve the desired final concentrations in the assay.

-

Reaction Setup: In a 96-well black microplate, add the assay buffer.

-

Inhibitor Addition: Add the diluted Seco-Rapamycin or an equivalent volume of DMSO (vehicle control) to the wells.

-

Enzyme Addition: Add the purified 20S proteasome to each well to a final concentration of 1-5 nM.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.

-

Reaction Initiation: Add the Suc-LLVY-AMC substrate to each well to a final concentration of 20-100 µM.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader and measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time (e.g., every minute for 30-60 minutes). The rate of increase in fluorescence is proportional to the proteasome activity.

-

Data Analysis: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Other Potential mTOR-Independent Activities: A Frontier for Research

While the proteasome-inhibitory function of Seco-Rapamycin is the most well-documented mTOR-independent activity, the possibility of other effects remains an intriguing area for future research. Given that Rapamycin itself has been shown to have mTOR-independent effects on processes such as apoptosis and neuroprotection, it is plausible that Seco-Rapamycin could also exert influence in these areas. However, at present, there is a notable lack of dedicated studies investigating these possibilities for Seco-Rapamycin. Researchers are encouraged to consider Seco-Rapamycin as a tool to dissect mTOR-dependent versus -independent effects of Rapamycin and to explore its own unique biological profile.

Conclusion and Future Directions

Seco-Rapamycin, far from being an inert metabolite, is a biologically active molecule with a clear mTOR-independent mechanism of action: the allosteric inhibition of the 20S proteasome. This technical guide provides a foundational understanding of this activity, including quantitative data and detailed experimental protocols to facilitate further investigation.

The future of Seco-Rapamycin research lies in several key areas:

-

Elucidation of the precise binding site on the 20S proteasome and the detailed molecular mechanism of allosteric inhibition.

-

Investigation of the cellular consequences of Seco-Rapamycin-mediated proteasome inhibition in various cell types and disease models.

-

Exploration of other potential mTOR-independent activities of Seco-Rapamycin, including its effects on apoptosis, autophagy, and neuronal function.

-

Pharmacokinetic and pharmacodynamic studies to understand the in vivo relevance of Seco-Rapamycin's biological activities.

By stepping out of the shadow of its parent compound, Seco-Rapamycin offers a unique opportunity to explore novel biological pathways and potentially develop new therapeutic strategies for a range of diseases. This guide serves as a starting point for the scientific community to unlock the full potential of this enigmatic molecule.

Seco-Rapamycin: A Comprehensive Technical Guide to the Natural Metabolite of Sirolimus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirolimus (rapamycin) is a potent immunosuppressant and mTOR inhibitor widely used in clinical practice. Its metabolism and degradation lead to the formation of various derivatives, among which seco-rapamycin, a ring-opened metabolite, has garnered scientific interest. This technical guide provides an in-depth exploration of seco-rapamycin, detailing its formation, chemical properties, and biological activities in comparison to its parent compound, sirolimus. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development. While seco-rapamycin exhibits significantly reduced immunosuppressive activity, its distinct biological profile, including its ability to inhibit the proteasome, suggests alternative mechanisms of action that warrant further investigation.

Introduction

Sirolimus, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy in organ transplantation and has applications in oncology.[1] Its mechanism of action primarily involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[2] The clinical use and efficacy of sirolimus are influenced by its complex pharmacokinetics and metabolism, which primarily occurs in the liver and intestine, mediated by CYP3A enzymes.[3] This metabolic processing, along with spontaneous degradation, results in a variety of metabolites, including hydroxylated and demethylated derivatives.[4][5]

One notable metabolite is seco-rapamycin, the ring-opened product of sirolimus. This transformation can occur non-enzymatically through the hydrolysis of the lactone ring. Seco-rapamycin has been identified as an in vivo metabolite and a significant degradation product. Understanding the biological fate and activity of seco-rapamycin is critical for a complete comprehension of the pharmacology of sirolimus. This guide aims to consolidate the current knowledge on seco-rapamycin, providing a technical overview for the scientific community.

Chemical Structure and Physicochemical Properties

The key structural difference between sirolimus and seco-rapamycin is the cleavage of the lactone ring in the macrolide structure of sirolimus. This hydrolysis results in a linear carboxylic acid derivative.

Table 1: Physicochemical Properties of Sirolimus and Seco-Rapamycin

| Property | Sirolimus | Seco-Rapamycin | Reference(s) |

| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₉NO₁₃ | |

| Molecular Weight | 914.17 g/mol | 932.17 g/mol | |

| Appearance | White to off-white crystalline powder | Off-white to light yellow solid | |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform | Soluble in DMSO | |

| Chemical Name | (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone | (S)-1-(2-((2R,3R,6S)-2-hydroxy-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-((1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl)-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid |

Biosynthesis and Formation

Seco-rapamycin is formed from sirolimus through the hydrolysis of its lactone ester bond. This process can occur both non-enzymatically and as a result of intracellular processes.

Non-Enzymatic Degradation

Sirolimus is susceptible to degradation in aqueous solutions, and the rate of this degradation is influenced by pH and temperature. The hydrolysis of the lactone ring is a primary degradation pathway, leading to the formation of seco-rapamycin. Studies have shown that the degradation of sirolimus to seco-rapamycin is significantly slower than the degradation of sirolimus itself under basic conditions.

Metabolic Conversion

Seco-rapamycin is also a product of sirolimus metabolism within the body. It has been observed that sirolimus degrades to seco-rapamycin in the cytoplasm of Caco-2 cells, a human colon adenocarcinoma cell line often used to model intestinal drug absorption. Furthermore, seco-rapamycin can be further metabolized. In human liver and jejunal mucosal homogenates, seco-rapamycin is converted to a dihydro-sirolimus metabolite, designated as M2, in an NADPH-dependent manner. This suggests the involvement of one or more reductase enzymes in the downstream metabolism of seco-rapamycin.

Biological Activity

A critical aspect of understanding seco-rapamycin is its biological activity relative to sirolimus. While sirolimus is a potent immunosuppressant, its ring-opened metabolite, seco-rapamycin, exhibits a significantly different activity profile.

Immunosuppressive Activity

Seco-rapamycin has been consistently reported to have markedly reduced immunosuppressive activity compared to sirolimus. Several studies have described its activity as "extremely weak". One study quantified this, showing that seco-rapamycin has less than 4% of the potency of rapamycin in a thymocyte proliferation assay. This profound loss of activity is attributed to the disruption of the macrolide ring structure, which is crucial for the formation of the FKBP12-rapamycin-mTOR complex.

Table 2: Comparative Immunosuppressive and Biological Activities

| Compound | Immunosuppressive Activity (Thymocyte Proliferation) | mTOR Inhibition | Proteasome Inhibition | Reference(s) |

| Sirolimus | Potent (IC₅₀ in the low nM range) | Yes | Yes | |

| Seco-Rapamycin | Significantly reduced (<4% of Sirolimus activity) | No | Yes |

mTOR Signaling

The immunosuppressive and antiproliferative effects of sirolimus are mediated through its binding to the immunophilin FKBP12, and this complex then allosterically inhibits mTORC1. Seco-rapamycin, despite retaining the ability to bind to FKBP12, does not effectively inhibit mTOR function. The conformational change resulting from the ring-opening likely prevents the proper interaction of the FKBP12-seco-rapamycin complex with the FRB domain of mTOR.

References

- 1. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]

- 2. CN104262358A - Method for extracting rapamycin - Google Patents [patents.google.com]

- 3. enovatia.com [enovatia.com]

- 4. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physicochemical Properties of Seco-Rapamycin Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Seco-Rapamycin sodium salt, a primary ring-opened degradation product of the immunosuppressant Rapamycin (also known as Sirolimus). Understanding these properties is critical for its handling, formulation, and analysis in research and development settings.

Chemical Identity and Formula

Seco-Rapamycin sodium salt is formed from the hydrolysis of the ester bond within the macrolide ring of Rapamycin.[1] This ring-opening results in a carboxylic acid, which then forms a sodium salt.

| Identifier | Value | Reference |

| CAS Number | 148554-65-8 | [1][2][][4] |

| Molecular Formula | C₅₁H₇₈NNaO₁₃ | |

| Molecular Weight | 936.15 g/mol | |

| IUPAC Name | sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |

| Synonyms | Secorapamycin A monosodium, Seco Rapamycin Sodium Salt |

Physical and Chemical Properties

The physical state and solubility are fundamental parameters for experimental design and formulation development.

| Property | Value | Reference |

| Appearance | Crystalline solid; Off-white to yellow solid | |

| Melting Point | 96-105°C (decomposes); 120-122°C | |

| UV/Vis. λmax | 277, 289 nm | |

| Purity | ≥85% to >95% (supplier dependent) |

Solubility Profile

The sodium salt form enhances the aqueous solubility of the otherwise lipophilic Seco-Rapamycin.

| Solvent | Solubility | Reference |

| Methanol | Soluble | |

| Water | Soluble | |

| DMSO | ≥ 46 mg/mL; ~25 mg/mL | |

| Ethanol | ~25 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| PBS (pH 7.2) | ~5 mg/mL |

Stability and Storage

Seco-Rapamycin sodium salt requires specific storage conditions to ensure its integrity.

| Condition | Recommendation | Reference |

| Solid State | Store at -20°C under an inert atmosphere, protected from light. Stable for ≥ 4 years. | |

| In Solution (Organic) | Store at -80°C for up to 6 months or -20°C for 1 month. | |

| In Solution (Aqueous) | Aqueous solutions are not recommended for storage longer than one day. The compound degrades in aqueous solutions over >24 hours at 25°C. |

Biological Activity and Signaling

Seco-Rapamycin is the primary in vivo open-ring metabolite of Rapamycin. While Rapamycin is a potent inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), Seco-Rapamycin exhibits significantly reduced activity in this regard. It has less than 4% of the potency of Rapamycin in a thymocyte proliferation assay. Despite its poor activation of mTOR, it has been shown to mimic Rapamycin's ability to inhibit the proteasome.

The parent compound, Rapamycin, functions by forming a complex with the FK506-binding protein (FKBP12). This complex then binds to and allosterically inhibits mTORC1, a master regulator of cell growth, proliferation, and metabolism.

Experimental Protocols

Formation from Rapamycin

Seco-Rapamycin sodium salt is a degradation product of Rapamycin, formed via a ring-opening reaction under aqueous alkaline conditions followed by dehydration.

Protocol Outline:

-

Ester Hydration: Rapamycin is dissolved in an ethanol-water mixture (e.g., 70:30 v/v) and treated with a base like 0.1 M NaOH at approximately 37°C for an extended period (e.g., 36 hours) to facilitate hydrolysis of the macrocyclic ester bond.

-

Dehydration: The solution is then acidified to a pH of around 5 with an acid such as HCl and stirred (e.g., for 18 hours) to promote dehydration, forming the open-chain Seco-Rapamycin.

-

Salt Formation: The resulting solution is neutralized with NaOH, and the final Seco-Rapamycin sodium salt product can be crystallized, often at a reduced temperature (e.g., 4°C).

Analytical Characterization: HPLC & LC/MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are the primary techniques for the analysis, quantification, and purification of Seco-Rapamycin sodium salt.

Typical RP-HPLC Method:

-

Column: C8 or C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile and water. Acidic additives like formic acid or trifluoroacetic acid (TFA) may be used to improve peak shape.

-

Flow Rate: ~1 mL/min.

-

Column Temperature: Elevated temperatures (e.g., 57°C) may be used to improve resolution.

-

Detection: UV detection at 277 nm or 289 nm.

-

Mass Spectrometry: For LC/MS, electrospray ionization (ESI) in both positive and negative modes can be used to confirm the mass of the parent compound and identify related degradation products.

In Vitro Metabolism Studies

The metabolic fate of Seco-Rapamycin can be investigated using cell-based assays and tissue homogenates.

Protocol Outline (Caco-2 Cell Monolayers):

-

Cell Culture: Caco-2 cells are cultured on permeable supports until they form a confluent monolayer, which serves as a model of the intestinal barrier.

-

Dosing: A known concentration of Seco-Rapamycin (e.g., 20 µM) is added to either the apical (representing the intestinal lumen) or basolateral (representing the bloodstream) compartment.

-

Incubation: The cells are incubated for a set period (e.g., 4 hours).

-

Sample Collection: Samples are collected from both the apical and basolateral compartments, as well as the cell lysate.

-

Analysis: The concentration of Seco-Rapamycin and any potential metabolites (like dihydro Sirolimus) in the collected samples is determined using LC/MS. Studies have shown that Seco-Rapamycin can be metabolized to dihydro Sirolimus in an NADPH-dependent manner in human liver and Caco-2 cell homogenates.

References

Unraveling the Open-Ring Enigma: A Technical Guide to Seco-Rapamycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Seco-Rapamycin, the open-ring derivative of the well-known mTOR inhibitor, Rapamycin (also known as Sirolimus). Unlike its parent compound, Seco-Rapamycin does not inhibit mTOR, but instead exhibits a distinct biological activity profile centered on the allosteric inhibition of the 20S proteasome. This document consolidates available data on its chemical properties, biological activity, and relevant experimental methodologies, offering a comprehensive resource for professionals in drug discovery and development.

Core Concepts: From Rapamycin to its Seco-Derivative

Seco-Rapamycin is the product of the hydrolytic opening of the macrolide lactone ring of Rapamycin.[1][2][3] This structural modification fundamentally alters its biological target, shifting its activity away from the mTOR pathway.[4][5] While Rapamycin's immunosuppressive and anti-proliferative effects are mediated through the formation of a complex with FKBP12 that inhibits mTORC1, Seco-Rapamycin's biological activity stems from its ability to allosterically inhibit the 20S proteasome, the catalytic core of the ubiquitin-proteasome system.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₅₁H₇₉NO₁₃ | |

| Molecular Weight | 914.17 g/mol | |

| CAS Number | 147438-27-5 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, ethanol, and methanol | |

| Stability | Significantly more stable than Rapamycin under basic conditions. |

Mechanism of Action: Allosteric Inhibition of the 20S Proteasome

The primary mechanism of action of Seco-Rapamycin is the allosteric inhibition of the 20S proteasome. It is hypothesized that Seco-Rapamycin, similar to Rapamycin, binds to the α-face of the 20S proteasome core particle. This binding event is thought to induce conformational changes that interfere with the proteasome's catalytic activities.

The 20S proteasome possesses three distinct peptidase activities:

-

Chymotrypsin-like (CT-L): Cleavage after hydrophobic residues.

-

Trypsin-like (T-L): Cleavage after basic residues.

-

Caspase-like (CL): Cleavage after acidic residues.

Seco-Rapamycin has been shown to inhibit the chymotrypsin-like and post-glutamyl peptide hydrolase (PGPH) activities of the proteasome at low micromolar concentrations.

Quantitative Analysis of Proteasome Inhibition

| Compound | Concentration | Proteasome Activity (% Inhibition) | Reference |

| Seco-Rapamycin | 10 µM | ~40% (Chymotrypsin-like) | |

| Rapamycin | 2 µM | ~49% (Chymotrypsin-like) |

Experimental Protocols

Preparation of Seco-Rapamycin via Base-Catalyzed Hydrolysis of Rapamycin

This protocol is adapted from the principles of base-catalyzed degradation of Rapamycin.

Materials:

-

Rapamycin

-

Acetonitrile (MeCN)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (e.g., 4.4 mM)

-

Triethylamine (optional, for salt form)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Lyophilizer

Procedure:

-

Dissolve Rapamycin in acetonitrile to create a stock solution.

-

Prepare a 30:70 (v/v) acetonitrile-water mixture containing approximately 3 mM NaOH. The final pH should be around 12.2.

-

Add the Rapamycin stock solution to the basic acetonitrile-water mixture.

-

Monitor the reaction progress using reverse-phase HPLC. Rapamycin will degrade, and a peak corresponding to Seco-Rapamycin (retention time will be different from Rapamycin) will appear and increase in intensity.

-

Once the conversion to Seco-Rapamycin is maximized (as determined by HPLC), neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

-

Purify the Seco-Rapamycin from the reaction mixture using preparative HPLC.

-

Collect the fractions containing pure Seco-Rapamycin.

-

Lyophilize the purified fractions to obtain Seco-Rapamycin as a solid.

-

Characterize the final product using mass spectrometry and NMR to confirm its identity and purity.

In Vitro Proteasome Activity Assay in Cell Lysates

This protocol outlines a general procedure to measure the chymotrypsin-like activity of the proteasome in cell lysates treated with Seco-Rapamycin.

Materials:

-

Cell line of interest (e.g., HEK293, Jurkat)

-

Cell culture medium and reagents

-

Seco-Rapamycin

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors (proteasome inhibitors should be excluded))

-

Proteasome activity assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT)

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (e.g., MG-132) as a positive control for inhibition

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Seco-Rapamycin (and a vehicle control) for a specified period.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Proteasome Activity Assay:

-

In a 96-well black plate, add a standardized amount of protein lysate to each well.

-

Include wells with lysate and a known proteasome inhibitor (MG-132) to determine the background fluorescence.

-

Add the proteasome activity assay buffer to each well.

-

Initiate the reaction by adding the fluorogenic substrate (Suc-LLVY-AMC).

-

Incubate the plate at 37°C.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at multiple time points.

-

-

Data Analysis:

-

Subtract the background fluorescence (from inhibitor-treated wells) from the fluorescence readings of the other wells.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Normalize the proteasome activity to the protein concentration of the lysate.

-

Compare the proteasome activity in Seco-Rapamycin-treated cells to the vehicle-treated control cells to determine the extent of inhibition.

-

Visualizations

Signaling Pathway of 20S Proteasome Inhibition

Caption: Signaling pathway of Seco-Rapamycin-induced 20S proteasome inhibition.

Experimental Workflow for Assessing Proteasome Inhibition

Caption: Workflow for assessing the inhibitory effect of Seco-Rapamycin on proteasome activity.

References

- 1. Rapamycin allosterically inhibits the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The capture proteasome assay: A method to measure proteasome activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Mechanistic Differences Between Seco-Rapamycin and Rapamycin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed comparison of the structural, mechanistic, and functional differences between the mTOR inhibitor rapamycin and its primary degradation product, seco-rapamycin.

Introduction

Rapamycin (also known as sirolimus) is a macrolide compound originally discovered as an antifungal agent, which has since become a cornerstone of immunosuppressive therapy and a critical research tool for studying cell growth and proliferation.[1] Its potent biological activity stems from its ability to inhibit the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cellular metabolism, growth, and survival.[2] Rapamycin's stability is a critical factor in its therapeutic application, and it is known to degrade into several products, with seco-rapamycin being a principal ring-opened isomer.[3] Understanding the structural and functional consequences of this degradation is vital for drug development, formulation, and clinical use. This guide delineates the core differences between these two molecules.

Structural Comparison: Rapamycin vs. Seco-Rapamycin

The fundamental structural difference between rapamycin and seco-rapamycin lies in the integrity of the 31-membered macrolide ring.[1] Seco-rapamycin is the product of the hydrolytic cleavage of the ester bond within the rapamycin macrocycle, resulting in a linear, or "seco," structure. This single chemical modification has profound implications for the molecule's three-dimensional conformation and, consequently, its biological activity.

Key Structural Features

| Feature | Rapamycin | Seco-Rapamycin |

| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₉NO₁₃ |

| Molecular Weight | 914.17 g/mol | 914.17 g/mol |

| Core Structure | 31-membered macrolide lactone ring | Ring-opened linear structure |

| Key Functional Group Change | Intact ester linkage within the macrocycle | Hydrolyzed ester bond, resulting in a carboxylic acid and a hydroxyl group |

Structural Transformation

The conversion of rapamycin to seco-rapamycin is a degradation process, often initiated by exposure to aqueous environments. The ester hydrolysis breaks the macrocycle, leading to a more flexible linear molecule.

Mechanism of Action and Functional Consequences

Rapamycin exerts its biological effects through a "gain-of-function" mechanism, requiring the formation of a ternary complex with the immunophilin FKBP12 and the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[4] The structural integrity of the rapamycin macrocycle is paramount for this interaction.

Rapamycin's Mechanism of Action

-

Binding to FKBP12: Rapamycin first binds to the cytosolic protein FKBP12 with high affinity.

-

Ternary Complex Formation: The rapamycin-FKBP12 complex then presents a composite surface that is recognized by the FRB domain of mTOR.

-

mTOR Inhibition: This ternary complex allosterically inhibits mTORC1 activity, preventing the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell cycle progression.

Seco-Rapamycin's Impaired Mechanism

The ring-opening in seco-rapamycin dramatically alters its conformation, which in turn disrupts its ability to form the critical ternary complex. While it may retain some affinity for FKBP12, the precise orientation required to bridge FKBP12 and the FRB domain of mTOR is lost. Consequently, seco-rapamycin is reported to not significantly affect mTOR function. This is supported by findings that it has less than 4% of the potency of rapamycin in a thymocyte proliferation assay.

Signaling Pathway Comparison

Quantitative Data Summary

The following table summarizes the available quantitative data comparing the biological activities of rapamycin and its seco-derivative. Data for seco-rapamycin is limited, reflecting its status as an inactive metabolite.

| Parameter | Rapamycin | Seco-Rapamycin | Reference |

| mTOR Inhibition (IC₅₀) | ~0.1 nM (in HEK293 cells) | Not reported; significantly less potent | |

| FKBP12 Binding Affinity (IC₅₀) | ~0.2 nM | Not reported; binding is likely weaker/non-productive | |

| Ternary Complex (FKBP12-Rapamycin-FRB) Binding (K_d) | 12 ± 0.8 nM | Not reported; complex formation is impaired | |

| Thymocyte Proliferation Assay | Potent inhibitor | <4% of rapamycin's potency |

Experimental Protocols

In Vitro mTORC1 Kinase Assay

This protocol is adapted from established methods for assessing mTORC1 kinase activity.

Objective: To measure the kinase activity of mTORC1 in the presence of rapamycin or seco-rapamycin.

Workflow:

Methodology:

-

Cell Culture and Lysis:

-

Culture HEK293 cells to 80-90% confluency.

-

Stimulate cells with 100 nM insulin for 15 minutes to activate the mTOR pathway.

-

Lyse cells in a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.

-

-

Immunoprecipitation:

-

Incubate cell lysates with an antibody targeting a component of the mTORC1 complex (e.g., anti-mTOR or anti-Raptor) for 1.5 hours at 4°C.

-

Add Protein A/G beads and incubate for an additional hour to capture the antibody-mTORC1 complexes.

-

Wash the beads to remove non-specific proteins.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase assay buffer containing a recombinant mTORC1 substrate (e.g., 4E-BP1).

-

Add the test compound (rapamycin or seco-rapamycin) at various concentrations. For rapamycin, a typical concentration range would be 0.05-50 nM.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 20-30 minutes.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated substrate via autoradiography. The intensity of the band corresponds to mTORC1 activity.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a general framework for measuring the binding kinetics of rapamycin to FKBP12 using SPR.

Objective: To determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_d) for the interaction between an inhibitor and FKBP12.

Methodology:

-

Chip Preparation:

-

Immobilize recombinant FKBP12 (the ligand) onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

-

-

Analyte Preparation:

-

Prepare a series of dilutions of the analyte (rapamycin or seco-rapamycin) in a suitable running buffer (e.g., HBS-EP).

-

-

Binding Measurement:

-

Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate.

-

Monitor the change in the refractive index in real-time, which is proportional to the amount of analyte binding to the immobilized ligand. This generates association curves.

-

After the association phase, flow running buffer over the chip to measure the dissociation of the analyte.

-

-

Data Analysis:

-

After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on, k_off, and K_d values.

-

Conclusion

The structural integrity of the macrolide ring is indispensable for the biological activity of rapamycin. Its degradation to the ring-opened seco-rapamycin results in a molecule that is conformationally unable to mediate the formation of the inhibitory FKBP12-mTORC1 ternary complex. This leads to a dramatic loss of mTOR-inhibitory activity. For researchers and drug developers, this underscores the critical importance of formulation and storage conditions to prevent the degradation of rapamycin and ensure its therapeutic efficacy. Furthermore, the inactivity of seco-rapamycin makes it a useful negative control in experimental settings designed to probe the specific effects of mTORC1 inhibition by rapamycin.

References

Seco-Rapamycin's Interaction with FKBP12: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapamycin is a macrolide that exerts its immunosuppressive and anti-proliferative effects by forming a high-affinity complex with the intracellular receptor FKBP12. This complex then binds to and inhibits the mammalian target of rapamycin (mTOR). Seco-rapamycin is the ring-opened, non-enzymatic degradation product of rapamycin. While it is established that seco-rapamycin exhibits significantly reduced biological activity compared to rapamycin, specific quantitative data on its direct binding affinity for FKBP12 is conspicuously absent from published research. This guide outlines the methodologies that would be essential in generating this critical data for researchers in pharmacology and drug development.

Binding Affinity Data: Rapamycin vs. Seco-Rapamycin

Quantitative binding affinity data, such as the dissociation constant (Kd) and IC50 values, are crucial for understanding the molecular interactions between a ligand and its target protein. The following table summarizes the known binding affinity of rapamycin for FKBP12.

| Compound | Target Protein | Binding Affinity (Kd) | IC50 | Method |

| Rapamycin | FKBP12 | ~0.2 nM[1] | ~0.1 nM (in HEK293 cells for mTOR inhibition)[2] | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization |

| Seco-Rapamycin | FKBP12 | Data not available | Data not available |

It is important to note that while direct binding data is unavailable, functional assays indicate that seco-rapamycin has less than 4% of the potency of rapamycin in a thymocyte proliferation assay. This suggests a significantly lower affinity for FKBP12 or an inability of the seco-rapamycin-FKBP12 complex to effectively inhibit mTOR.

Signaling Pathway of the FKBP12-Rapamycin Complex

The interaction between rapamycin, FKBP12, and mTOR is a cornerstone of its mechanism of action. The following diagram illustrates this critical signaling pathway.

Experimental Protocols for Determining Binding Affinity

To address the gap in knowledge regarding seco-rapamycin's affinity for FKBP12, the following established biophysical techniques can be employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

-

Protein Preparation: Express and purify recombinant human FKBP12. Ensure the protein is properly folded and active. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).

-

Ligand Preparation: Dissolve seco-rapamycin in the same final ITC buffer. A small amount of a co-solvent like DMSO may be necessary for solubility, in which case the same concentration of DMSO must be present in the protein solution.

-

ITC Experiment:

-

Load the FKBP12 solution (typically in the low micromolar range, e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the seco-rapamycin solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

-

Perform a series of small, sequential injections of the seco-rapamycin solution into the FKBP12 solution while monitoring the heat change.

-

-

Data Analysis: The resulting data of heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Covalently immobilize purified recombinant FKBP12 onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.

-

-

Analyte Preparation: Prepare a series of dilutions of seco-rapamycin in a suitable running buffer (e.g., HBS-EP+).

-

SPR Measurement:

-

Inject the different concentrations of seco-rapamycin over the FKBP12-immobilized surface and a reference flow cell (without FKBP12).

-

Monitor the binding in real-time by recording the change in the response units (RU).

-

After each injection, regenerate the sensor surface using a low pH solution (e.g., glycine-HCl) to remove the bound seco-rapamycin.

-

-

Data Analysis: The equilibrium binding response is plotted against the concentration of seco-rapamycin and fitted to a steady-state affinity model to determine the Kd. Alternatively, the association and dissociation phases of the sensorgrams can be fitted to a kinetic model to determine the association rate constant (ka) and dissociation rate constant (kd), from which the Kd (kd/ka) can be calculated.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (probe) upon binding to a larger protein.

Methodology:

-

Probe Selection: A fluorescently labeled ligand that is known to bind to FKBP12 with a suitable affinity is required (e.g., a fluorescent derivative of FK506).

-

Assay Setup:

-

In a multi-well plate, add a fixed concentration of FKBP12 and the fluorescent probe. The concentrations should be optimized to give a stable and significant fluorescence polarization signal.

-

Add increasing concentrations of the unlabeled competitor, seco-rapamycin.

-

-

Measurement: Excite the sample with polarized light and measure the parallel and perpendicular components of the emitted light. The fluorescence polarization is calculated from these values.

-

Data Analysis: As the concentration of seco-rapamycin increases, it will compete with the fluorescent probe for binding to FKBP12, causing a decrease in the fluorescence polarization. The IC50 value (the concentration of seco-rapamycin that displaces 50% of the bound fluorescent probe) is determined by plotting the fluorescence polarization against the logarithm of the seco-rapamycin concentration. The Ki (an indicator of binding affinity) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Generalized Experimental Workflow

The following diagram outlines a general workflow for determining the binding affinity of a compound for a target protein.

Conclusion

While seco-rapamycin is known to be a significantly less potent derivative of rapamycin, the precise quantitative measure of its binding affinity for FKBP12 remains to be elucidated. The experimental protocols detailed in this guide—Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Polarization—provide robust and reliable methods for determining this crucial parameter. The generation of such data would be invaluable for a comprehensive understanding of the structure-activity relationship of rapamycin and its analogues, and would provide essential information for the fields of pharmacology, drug metabolism, and medicinal chemistry.

References

Methodological & Application

Application Notes: In Vitro Characterization of Seco-Rapamycin

Introduction

Seco-Rapamycin is the ring-opened degradation product of Rapamycin, a macrolide immunosuppressant that potently inhibits the mammalian target of rapamycin (mTOR)[1][2]. Unlike its parent compound, Seco-Rapamycin is reported to not significantly affect mTOR function, or to be a very poor activator of mTOR[1][2]. This property makes it an essential negative control in studies investigating the mTOR signaling pathway and the specific effects of Rapamycin. These application notes provide detailed protocols for in vitro assays to characterize and compare the activity of Seco-Rapamycin and Rapamycin, particularly focusing on mTORC1 signaling and immune cell proliferation.

Mechanism of Action Context: The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival[3]. mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin, upon binding to the intracellular receptor FKBP12, forms a complex that allosterically inhibits mTORC1 activity. This inhibition disrupts downstream signaling events, including the phosphorylation of p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), leading to reduced protein synthesis and cell cycle arrest.

References

Application Notes: Assessing the Permeability of Seco-Rapamycin Using Caco-2 Cell Monolayers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Seco-Rapamycin is the primary ring-opened degradation product of Rapamycin (also known as Sirolimus), a macrolide compound widely used as an immunosuppressant and anti-cancer agent.[1][2][3] Understanding the intestinal permeability and potential for active transport of metabolites like Seco-Rapamycin is crucial for predicting their oral bioavailability and potential drug-drug interactions. The Caco-2 cell permeability assay is a well-established and regulatory-accepted in vitro model that mimics the human intestinal epithelium.[4][5] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes, expressing tight junctions and various transport proteins, including the P-glycoprotein (P-gp) efflux pump. This application note provides a detailed protocol for evaluating the bidirectional permeability of Seco-Rapamycin across Caco-2 cell monolayers to determine its apparent permeability coefficient (Papp) and identify its susceptibility to P-gp-mediated efflux.

Background: Studies have shown that Rapamycin and its analogues are strong substrates for P-gp-mediated efflux. Seco-Rapamycin is also secreted from cells by P-glycoprotein. Experiments using Caco-2 cell monolayers have demonstrated that when Seco-Rapamycin is applied to the apical (lumenal) side, very little is transported to the basolateral (blood) side. Conversely, when applied to the basolateral side, it is readily transported to the apical side, a process that can be inhibited by P-gp blockers. This indicates that Seco-Rapamycin is a likely substrate for active efflux, a key determinant of its low oral absorption.

Key Mechanisms and Pathways

P-glycoprotein (P-gp) Mediated Efflux

P-glycoprotein is an ATP-dependent efflux transporter highly expressed in the apical membrane of intestinal enterocytes. It functions as a biological barrier by pumping a wide range of xenobiotics, including Seco-Rapamycin, out of the cell and back into the intestinal lumen, thereby limiting their absorption into the bloodstream. An efflux ratio (ER) greater than 2 in a bidirectional Caco-2 assay is a strong indicator that a compound is a substrate for active efflux.

Caption: P-gp mediated efflux of Seco-Rapamycin in Caco-2 cells.

mTOR Signaling Pathway (Context for Rapamycin Analogues)

Rapamycin exerts its immunosuppressive effects by forming a complex with the protein FKBP12, which then binds to and inhibits the 'mechanistic Target of Rapamycin' (mTOR). The mTOR pathway is a central regulator of cell growth and proliferation. While Seco-Rapamycin is reported not to affect mTOR function, this pathway is relevant as mTOR inhibition has been shown to downregulate the expression of P-glycoprotein. This provides important context when studying Rapamycin and its derivatives, as changes in this pathway could modulate the transport of P-gp substrates.

Caption: mTOR signaling pathway and its regulation of P-gp.

Data Presentation: Permeability Characteristics

The following table summarizes the expected quantitative results from a Caco-2 permeability assay with Seco-Rapamycin, based on qualitative descriptions and data from its parent compound, Rapamycin. Control compounds are included for reference.

| Compound | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | P-gp Substrate |

| Seco-Rapamycin | A → B | < 1.0 (Low) | > 20 | Low | Yes |

| B → A | > 20.0 (High) | ||||

| Rapamycin | A → B | ~1.0 | > 20 | Low | Yes |

| B → A | > 20.0 | ||||

| Atenolol (Low Permeability Control) | A → B | < 1.0 | ~1.0 | Low | No |

| Propranolol (High Permeability Control) | A → B | > 10.0 | ~1.0 | High | No |

A → B: Apical to Basolateral transport; B → A: Basolateral to Apical transport. ER = Papp (B → A) / Papp (A → B). Data for Seco-Rapamycin and Rapamycin are illustrative based on published findings indicating strong P-gp mediated efflux.

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Seeding on Transwell® Inserts

This protocol describes the standard procedure for culturing Caco-2 cells and preparing them for a permeability assay.

Materials:

-

Caco-2 cell line (ATCC® HTB-37™)

-

Complete Growth Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Transwell® permeable supports (e.g., 12-well, 1.12 cm² area, 0.4 µm pore size)

-

Sterile culture flasks and plates

Procedure:

-

Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

-

Media Change: Replace the culture medium every 2-3 days.

-

Subculture: When cells reach ~80% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Seeding on Inserts: Resuspend the cell pellet and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Add fresh medium to both the apical and basolateral chambers.

-

Differentiation: Culture the cells on the inserts for 21-25 days to allow for full differentiation and formation of a polarized monolayer. Change the medium in both chambers every 2-3 days.

Protocol 2: Bidirectional Permeability Assay for Seco-Rapamycin

This protocol details the steps to measure the transport of Seco-Rapamycin across the differentiated Caco-2 monolayer.

Caption: Caco-2 permeability assay experimental workflow.

Materials:

-

Differentiated Caco-2 monolayers on Transwell® inserts

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

-

Seco-Rapamycin stock solution (e.g., 10 mM in DMSO)

-

Control compounds: Atenolol, Propranolol

-

P-gp inhibitor (optional): Verapamil

-

Lucifer Yellow for integrity check

-

Analytical equipment: LC-MS/MS

Procedure:

-

Monolayer Integrity Check:

-

Measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an EVOM meter. TEER values should be >250 Ω·cm² for a valid assay.

-

Wash the monolayers by replacing the culture medium with pre-warmed (37°C) Transport Buffer and equilibrate for 30 minutes at 37°C.

-

-

Prepare Dosing Solutions:

-

Prepare the final dosing solution of Seco-Rapamycin (e.g., 10 µM) in Transport Buffer. The final concentration of DMSO should be <1%.

-

Prepare solutions for control compounds and for Seco-Rapamycin + Verapamil (e.g., 100 µM) if testing for P-gp inhibition.

-

-

Apical to Basolateral (A → B) Transport:

-

To initiate the transport, remove the buffer from the apical (donor) chamber and replace it with the Seco-Rapamycin dosing solution.

-

Add fresh Transport Buffer to the basolateral (receiver) chamber.

-

Incubate for a defined period (e.g., 120 minutes) at 37°C with gentle shaking (e.g., 50 rpm).

-

At the end of the incubation, collect samples from both apical and basolateral chambers for analysis.

-

-

Basolateral to Apical (B → A) Transport:

-

To measure efflux, perform the experiment in the reverse direction.

-

Add the Seco-Rapamycin dosing solution to the basolateral (donor) chamber and fresh Transport Buffer to the apical (receiver) chamber.

-

Incubate and collect samples as described above.

-

-

Sample Analysis:

-

Quantify the concentration of Seco-Rapamycin in all samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).

-

A is the surface area of the membrane (e.g., 1.12 cm²).

-

C₀ is the initial concentration in the donor chamber (mol/cm³).

-

-

Calculate the Efflux Ratio (ER): The ER is calculated to determine if the compound is a substrate of active efflux: ER = Papp (B → A) / Papp (A → B)

-

An ER > 2 is a strong indication of active efflux, likely mediated by P-gp.

-

Conclusion: The Caco-2 permeability assay is an indispensable tool for characterizing the absorption potential of drug candidates and metabolites. For Seco-Rapamycin, this protocol allows for the quantitative determination of its low passive permeability and its significant interaction with the P-glycoprotein efflux transporter. The expected results—a low A→B Papp value and a high efflux ratio—would classify Seco-Rapamycin as a low-permeability compound that is a strong P-gp substrate, providing a mechanistic explanation for its limited oral bioavailability.

References

Application Notes and Protocols for Rapamycin Treatment in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin and its analogs, known as rapalogs, are potent inhibitors of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR signaling pathway is frequently dysregulated in various human cancers, making it an attractive target for therapeutic intervention.[1][4] Rapamycin exerts its effects by forming a complex with the FK506 binding protein (FKBP12), which then binds to and inhibits mTOR Complex 1 (mTORC1). This inhibition disrupts downstream signaling, leading to cell cycle arrest, induction of apoptosis, and suppression of angiogenesis. These application notes provide a summary of the effects of rapamycin on cancer cell lines and detailed protocols for key experimental assays.

Mechanism of Action

Rapamycin's primary mechanism of action is the inhibition of mTORC1, a master regulator of protein synthesis. Activated mTORC1 phosphorylates key downstream effectors, including 4E-binding protein 1 (4E-BP1) and p70S6 kinase (S6K), which are crucial for cap-dependent mRNA translation of proteins involved in cell cycle progression, proliferation, and survival. By inhibiting mTORC1, rapamycin effectively curtails the synthesis of these essential proteins, thereby impeding cancer cell growth. While mTORC1 is sensitive to rapamycin, mTOR Complex 2 (mTORC2) is generally considered resistant.

Effects on Cancer Cell Lines

Rapamycin has demonstrated significant anti-proliferative and pro-apoptotic effects across a broad range of cancer cell lines. Its efficacy can be influenced by the genetic background of the cancer cells, particularly mutations in the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The following table summarizes the observed effects of rapamycin treatment on various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Effect | Concentration Range | Citation |

| SGC-7901, MKN-45 | Gastric Cancer | Inhibition of proliferation, induction of apoptosis, decreased invasion | 5 nM, 10 nM, 20 nM, 40 nM | |

| MDA-MB-231 | Breast Cancer | Apoptosis induction (high-dose), G1 cell cycle arrest | µM range for apoptosis | |

| MCF-7 | Breast Cancer | Survival, resistance to high-dose rapamycin-induced apoptosis | Not specified | |

| Ca9-22 | Oral Cancer | Inhibition of proliferation, colony formation, and migration; induction of apoptosis and autophagy | Not specified | |